molecular formula C9H9ClFN3O4S B14712675 4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride CAS No. 13991-78-1

4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride

Katalognummer: B14712675
CAS-Nummer: 13991-78-1
Molekulargewicht: 309.70 g/mol
InChI-Schlüssel: SUUDTAKROFWZHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonyl fluoride group, a nitroso group, and a chloroethyl group, which contribute to its reactivity and versatility in chemical reactions.

Vorbereitungsmethoden

The synthesis of 4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride involves multiple steps, typically starting with the preparation of the benzenesulfonyl fluoride core. The introduction of the chloroethyl and nitroso groups is achieved through specific reaction conditions that ensure the stability and reactivity of the final product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl fluoride and nitroso groups into target molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride involves its interaction with molecular targets through its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to their modification and inhibition. The nitroso group can participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses.

Vergleich Mit ähnlichen Verbindungen

Compared to other compounds with similar functional groups, 4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride is unique due to its combination of sulfonyl fluoride, nitroso, and chloroethyl groups. Similar compounds include:

    4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonamide: Lacks the fluoride group but shares similar reactivity.

    4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonic acid: Contains a sulfonic acid group instead of fluoride, affecting its solubility and reactivity.

    N-(2-Chloroethyl)-4-{[(2-chloroethyl)(nitroso)carbamoyl]amino}butanamide: A structurally related compound with different applications and reactivity profiles.

Eigenschaften

CAS-Nummer

13991-78-1

Molekularformel

C9H9ClFN3O4S

Molekulargewicht

309.70 g/mol

IUPAC-Name

4-[[2-chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C9H9ClFN3O4S/c10-5-6-14(13-16)9(15)12-7-1-3-8(4-2-7)19(11,17)18/h1-4H,5-6H2,(H,12,15)

InChI-Schlüssel

SUUDTAKROFWZHO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)N(CCCl)N=O)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.